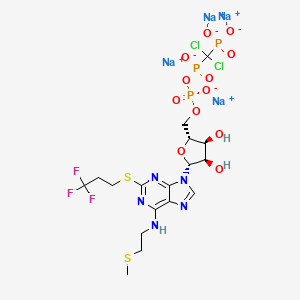

Cangrelor (tetrasodium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le cangrelor (tétrasodique) est un inhibiteur à haute affinité et réversible des récepteurs P2Y12, qui sont impliqués dans l'agrégation plaquettaire. Il s'agit d'un médicament antiplaquettaire intraveineux utilisé principalement pendant l'intervention coronarienne percutanée pour réduire le risque d'infarctus du myocarde, de revascularisation coronarienne répétée et de thrombose de stent . Contrairement à d'autres médicaments antiplaquettaires tels que le clopidogrel, qui nécessitent une conversion métabolique pour devenir actifs, le cangrelor est un médicament actif qui ne nécessite pas une telle conversion .

Méthodes De Préparation

La préparation du cangrelor (tétrasodique) implique plusieurs étapes de synthèse. Une méthode consiste à utiliser la N-[2-(méthylthio)éthyl]-2-[(3,3,3-trifluoropropyl)sulfonyl]adénosine comme matière première. Ce composé subit deux étapes de réaction pour obtenir une solution réactionnelle contenant du cangrelor (tétrasodique). La solution est ensuite séparée et purifiée pour obtenir le produit final . Les méthodes de production industrielle impliquent généralement des processus de synthèse et de purification à grande échelle pour garantir la pureté et l'efficacité élevées du composé.

Analyse Des Réactions Chimiques

Le cangrelor (tétrasodique) subit principalement des réactions de substitution en raison de sa structure. C'est un antagoniste sélectif et réversible du récepteur plaquettaire P2Y12 qui inhibe l'agrégation plaquettaire induite par l'adénosine diphosphate . Le composé ne subit pas de réactions d'oxydation ou de réduction significatives dans des conditions physiologiques. Les réactifs couramment utilisés dans sa synthèse comprennent divers agents phosphorylants et groupes protecteurs pour garantir la stabilité des composés intermédiaires . Le principal produit formé à partir de ces réactions est le cangrelor (tétrasodique) lui-même, qui est ensuite utilisé sous sa forme active pour des applications médicales.

Applications de la recherche scientifique

Le cangrelor (tétrasodique) a plusieurs applications de recherche scientifique, en particulier dans les domaines de la médecine et de la pharmacologie. Il est utilisé comme adjuvant à l'intervention coronarienne percutanée pour réduire le risque d'infarctus du myocarde péri-procédural, de revascularisation coronarienne répétée et de thrombose de stent . La rapidité d'action et de disparition du composé le rend adapté à une utilisation chez les patients qui ne peuvent pas prendre de médicaments par voie orale ou qui nécessitent une inhibition immédiate des plaquettes . De plus, le cangrelor est utilisé en recherche pour étudier les mécanismes d'agrégation plaquettaire et les effets de l'inhibition du récepteur P2Y12 sur les événements cardiovasculaires .

Mécanisme d'action

Le cangrelor (tétrasodique) exerce ses effets en inhibant de manière sélective et réversible le récepteur plaquettaire P2Y12, qui est impliqué dans l'agrégation plaquettaire induite par l'adénosine diphosphate . En bloquant ce récepteur, le cangrelor empêche l'activation et l'agrégation des plaquettes, réduisant ainsi le risque d'événements thrombotiques. Le composé se lie au récepteur P2Y12 de manière compétitive, empêchant l'adénosine diphosphate de se lier et d'activer le récepteur . Cette inhibition est rapide et réversible, permettant un contrôle précis de l'activité plaquettaire pendant les procédures médicales.

Applications De Recherche Scientifique

Cangrelor (tetrasodium) has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used as an adjunct to percutaneous coronary intervention to reduce the risk of periprocedural myocardial infarction, repeat coronary revascularization, and stent thrombosis . The compound’s rapid onset and offset of action make it suitable for use in patients who cannot take oral medications or require immediate platelet inhibition . Additionally, cangrelor is used in research to study platelet aggregation mechanisms and the effects of P2Y12 receptor inhibition on cardiovascular events .

Mécanisme D'action

Cangrelor (tetrasodium) exerts its effects by selectively and reversibly inhibiting the P2Y12 platelet receptor, which is involved in adenosine diphosphate-induced platelet aggregation . By blocking this receptor, cangrelor prevents the activation and aggregation of platelets, reducing the risk of thrombotic events. The compound binds to the P2Y12 receptor in a competitive manner, preventing adenosine diphosphate from binding and activating the receptor . This inhibition is rapid and reversible, allowing for precise control of platelet activity during medical procedures.

Comparaison Avec Des Composés Similaires

Le cangrelor (tétrasodique) est unique parmi les médicaments antiplaquettaires en raison de sa rapidité d'action et de disparition, ainsi que de son administration intraveineuse . Des composés similaires comprennent le clopidogrel, le prasugrel et le ticagrélor, qui sont des inhibiteurs oraux de P2Y12 . Contrairement au cangrelor, ces médicaments nécessitent une conversion métabolique pour devenir actifs et ont un délai d'action . Les effets immédiats et réversibles du cangrelor le rendent particulièrement utile dans les situations aiguës où une inhibition rapide des plaquettes est nécessaire . De plus, le cangrelor ne nécessite pas d'activation métabolique, ce qui réduit la variabilité de la réponse du patient par rapport aux autres inhibiteurs de P2Y12 .

Propriétés

Formule moléculaire |

C17H21Cl2F3N5Na4O12P3S2 |

|---|---|

Poids moléculaire |

864.3 g/mol |

Nom IUPAC |

tetrasodium;[dichloro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate |

InChI |

InChI=1S/C17H25Cl2F3N5O12P3S2.4Na/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32;;;;/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32);;;;/q;4*+1/p-4/t8-,10-,11-,14-;;;;/m1..../s1 |

Clé InChI |

COWWROCHWNGJHQ-OPKBHZIBSA-J |

SMILES isomérique |

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

SMILES canonique |

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methoxyphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B10831548.png)

![sodium;[(2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B10831553.png)

![2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B10831557.png)

![2-Methyl-4-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]indole-7-carboxylic acid](/img/structure/B10831562.png)

![(Z)-N-(3-Benzyl-4-(hydroxymethyl)thiazol-2(3H)-ylidene)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10831577.png)

![1-[4-[4-[3-Methyl-4-(1-methylbenzimidazol-5-yl)oxyanilino]pyrimido[5,4-d]pyrimidin-6-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B10831610.png)

![(5R)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione](/img/structure/B10831615.png)